1-Acetyl-3-bromopiperidin-4-one
Overview
Description
1-Acetyl-3-bromopiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. This compound is characterized by a piperidine ring substituted with an acetyl group at the first position and a bromine atom at the third position. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-bromopiperidin-4-one can be synthesized through several methods. One common approach involves the bromination of 1-acetylpiperidin-4-one. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the third position of the piperidine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
1-Acetyl-3-bromopiperidin-4-one undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction:
- Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution:
- Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, resulting in the formation of substituted piperidine derivatives .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Acetic acid, dichloromethane, ethanol
Major Products:
Scientific Research Applications
1-Acetyl-3-bromopiperidin-4-one has a wide range of applications in scientific research:
Chemistry:
- It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
- The compound is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine:
- This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry:
Mechanism of Action
The mechanism of action of 1-acetyl-3-bromopiperidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
1-Acetyl-3-bromopiperidin-4-one can be compared with other piperidine derivatives such as:
1-Acetylpiperidin-4-one: Lacks the bromine substitution, resulting in different reactivity and biological activity.
3-Bromopiperidine: Lacks the acetyl group, leading to variations in chemical properties and applications.
4-Piperidone: A simpler structure without acetyl or bromine substitutions, used in different synthetic applications.
The uniqueness of this compound lies in its combined acetyl and bromine substitutions, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-acetyl-3-bromopiperidin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO2/c1-5(10)9-3-2-7(11)6(8)4-9/h6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSGNHLCUXKGDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C(C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303369 | |
Record name | 1-Acetyl-3-bromo-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62829-47-4 | |
Record name | 1-Acetyl-3-bromo-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62829-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Acetyl-3-bromo-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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